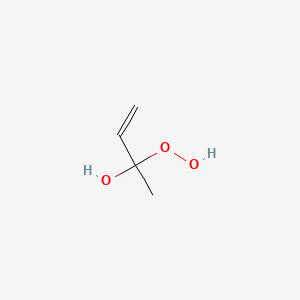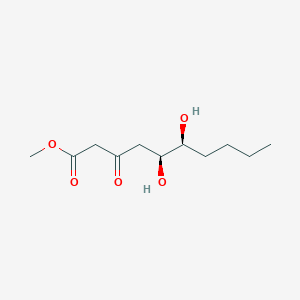
2-Hydroperoxybut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroperoxybut-3-en-2-ol is an organic compound with the molecular formula C4H8O3 It is a hydroperoxide derivative of butenol, characterized by the presence of both a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxybut-3-en-2-ol can be achieved through several methods. One common approach involves the hydroperoxidation of but-3-en-2-ol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the hydroperoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of resin-supported catalysts, such as palladium on Tentagel-S-NH2, has been explored for the selective hydrogenation and hydroperoxidation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroperoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.
Reduction: Reduction of the hydroperoxy group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) facilitate substitution reactions.
Major Products:
Oxidation: Formation of but-3-en-2-one or but-3-en-2-ol derivatives.
Reduction: Formation of but-3-en-2-ol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroperoxybut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its reactivity with biological molecules makes it a useful probe in studying oxidative stress and related cellular processes.
Industry: Used in the production of fine chemicals and as a precursor in polymer synthesis.
Mécanisme D'action
The mechanism of action of 2-Hydroperoxybut-3-en-2-ol involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior .
Comparaison Avec Des Composés Similaires
2-Methyl-3-butyn-2-ol: Another hydroperoxide derivative with similar reactivity but different structural features.
But-3-en-2-ol: The parent alcohol compound without the hydroperoxy group.
2-Hydroxy-2-butyl peroxy radical: A related peroxy radical with distinct reactivity.
Uniqueness: 2-Hydroperoxybut-3-en-2-ol is unique due to the presence of both hydroperoxy and hydroxyl groups, which confer distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
590389-12-1 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
2-hydroperoxybut-3-en-2-ol |
InChI |
InChI=1S/C4H8O3/c1-3-4(2,5)7-6/h3,5-6H,1H2,2H3 |
Clé InChI |
ABIYFWSSZCZWIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)(O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)

![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)






![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)

